Tert-butyl 2-ethylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-ethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO2. It is a heterocyclic compound that belongs to the pyrrolidine family. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-ethylpyrrolidine-1-carboxylate can be synthesized through several methods. One common method involves the reaction of tert-butyl (2S)-2-[(4-methylphenyl)sulfonyl]oxymethyl)pyrrolidine-1-carboxylate with copper (I) iodide in diethyl ether and dichloromethane at temperatures ranging from 0°C to 20°C. The reaction mixture is then treated with a saturated ammonium chloride aqueous solution, followed by extraction with ethyl acetate. The organic layer is dried over sodium sulfate, and the product is purified using silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-ethylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-ethylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-methylpyrrolidine-1-carboxylate
- Tert-butyl 2-isopropylpyrrolidine-1-carboxylate
- Tert-butyl 2-phenylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-ethylpyrrolidine-1-carboxylate is unique due to its specific structural features, such as the ethyl group attached to the pyrrolidine ring. This structural variation can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-ethylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPIUFHZDRAHKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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